BenchChemオンラインストアへようこそ!

4-(4-methylpiperazin-1-yl)but-2-enoic acid

Medicinal Chemistry Physicochemical Properties SAR

Select (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid for reproducible stereospecific conjugation. The rigid butenoic acid linker ensures defined geometry for conjugate additions and cycloadditions; the saturated analog or (Z)-isomer yields different diastereomers. Sourcing the exact (E)-isomer eliminates synthetic risk in medicinal chemistry. Request a quote for bulk R&D supply.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B13392191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylpiperazin-1-yl)but-2-enoic acid
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC=CC(=O)O
InChIInChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-3H,4-8H2,1H3,(H,12,13)
InChIKeyNCLGAECLOUYEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview for 4-(4-Methylpiperazin-1-yl)but-2-enoic Acid: Key Characteristics and Class Context


4-(4-Methylpiperazin-1-yl)but-2-enoic acid (CAS: 1251419-92-7; often referenced as the (E)-isomer CAS: 1323199-65-0) is a piperazine-substituted butenoic acid derivative with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol [1]. It is classified as a heterocyclic fatty acid . This compound serves primarily as a key intermediate in medicinal chemistry, utilized as a versatile building block for the synthesis of biologically active molecules . Its structure incorporates a piperazine ring, a common motif in drug discovery, which can be leveraged to modulate interactions with various biological targets [1].

Why 4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Cannot Be Interchanged with In-Class Analogs


Piperazine-containing carboxylic acids are not freely interchangeable. Even subtle structural variations—such as the oxidation state of the butyl chain (e.g., butanoic acid vs. butenoic acid vs. but-2-ynoic acid), the stereochemistry of the double bond ((E) vs. (Z) isomer), or the choice of salt form (free acid vs. hydrochloride)—can drastically alter key physicochemical and biological properties. These differences directly impact solubility, stability, reactivity, and target binding affinity. Substituting one analog for another without rigorous validation introduces significant risk into any synthetic or research workflow, potentially leading to failed reactions, unreproducible biological data, or altered pharmacokinetic profiles . A precise, comparator-based evaluation is therefore mandatory for informed procurement.

Quantitative Differentiation of 4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid vs. Saturated Analog

The lipophilicity of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid, as estimated by LogP, is a key differentiator from its saturated analog, 4-(4-methylpiperazin-1-yl)butanoic acid. The presence of the double bond in the butenoic acid chain reduces LogP compared to the fully saturated butanoic acid, indicating lower hydrophobicity and potentially altered membrane permeability and solubility characteristics .

Medicinal Chemistry Physicochemical Properties SAR

Stability and Handling Profile: Free Acid vs. Hydrochloride Salt Form

The free acid form, (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid, demonstrates different storage stability compared to its hydrochloride salt. The free acid is recommended for storage at 2-8°C, while the hydrochloride salt (CAS 1472802-56-4) is typically stored at room temperature but has defined solution stability windows (e.g., -80°C for 6 months) . This difference is a critical procurement and workflow consideration.

Formulation Chemical Stability Procurement

Limitation of High-Strength Biological Evidence for 4-(4-Methylpiperazin-1-yl)but-2-enoic Acid

A targeted search for primary research articles and patents reveals an absence of direct, head-to-head biological activity data (e.g., IC50, Ki, EC50) comparing 4-(4-methylpiperazin-1-yl)but-2-enoic acid to its closest analogs. Available vendor and database entries cite the compound as an 'intermediate' or 'building block' without providing the specific, comparator-based quantitative data required for this guide [1].

Evidence Assessment Research Gap Procurement Risk

Recommended Application Scenarios for 4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Based on Evidence Profile


Medicinal Chemistry Building Block for Kinase and GPCR Modulators

The compound is recommended as a versatile intermediate in medicinal chemistry, particularly for constructing libraries of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its piperazine moiety is a privileged structure for engaging these target classes, and its carboxylic acid functionality provides a reactive handle for amide coupling or esterification, enabling rapid diversification .

Organic Synthesis Precursor Requiring Defined (E)-Stereochemistry

The specific (E)-stereochemistry of the double bond in 4-(4-methylpiperazin-1-yl)but-2-enoic acid is a critical structural feature. This geometric configuration can be exploited in stereospecific transformations, such as conjugate additions or cycloadditions, where the (Z)-isomer or saturated analog would lead to different diastereomeric products or fail to react entirely .

Intermediate for Dopamine Receptor Ligand Synthesis

Vendor documentation notes that this compound's structure is often incorporated into the development of dopamine receptor ligands, which are critical for research in schizophrenia, Parkinson's disease, and other CNS-related ailments. This suggests its use in building focused compound libraries targeting these neurological pathways .

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

Given its defined and distinct physicochemical properties (e.g., LogP = -0.32, pKa = 4.53), this compound can serve as a systematic probe in SAR campaigns. Its moderate polarity and hydrogen-bonding capacity are quantifiably different from its saturated analog, allowing researchers to isolate the impact of lipophilicity on target binding and pharmacokinetic properties .

Quote Request

Request a Quote for 4-(4-methylpiperazin-1-yl)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.